![molecular formula C22H44NO6PS2 B593993 1,2-bis(Heptanoylthio)glycerophosphocholine CAS No. 89019-63-6](/img/structure/B593993.png)
1,2-bis(Heptanoylthio)glycerophosphocholine
Overview
Description
1,2-bis(Heptanoylthio)glycerophosphocholine, also known as Diheptanoyl Thio-PC, is a synthetic thiol phosphoglyceride lipid derived from D-mannitol . It functions as a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .
Synthesis Analysis
The synthesis of 1,2-bis(Heptanoylthio)glycerophosphocholine involves chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2 .Molecular Structure Analysis
The molecular formula of 1,2-bis(Heptanoylthio)glycerophosphocholine is C22H44NO6PS2, and its molecular weight is 513.7 . The InChi Code isInChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21 (24)31-19-20 (32-22 (25)15-13-11-9-7-2)18-29-30 (26,27)28-17-16-23 (3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1
. Chemical Reactions Analysis
1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH). Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .Physical And Chemical Properties Analysis
1,2-bis(Heptanoylthio)glycerophosphocholine is a solution in ethanol . It has a solubility of 50 mg/ml in DMF and DMSO, 25 mg/ml in ethanol, and 62 µg/ml in PBS (pH 7.2) . It should be stored at -20°C .Scientific Research Applications
Substrate for Phospholipase A2s (PLA2s)
1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Phospholipase A2s are enzymes that release fatty acids from the second carbon group of glycerol. This process is important in cell membrane maintenance and the production of signaling molecules.
Generation of Free Thiols on Lysophospholipids
Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid . This process is significant in the study of lipid biochemistry and the function of lysophospholipids.
Assay of PLA2 Activity
1,2-bis(Heptanoylthio)glycerophosphocholine is used as a lipid tool for the assay of PLA2 activity . This is crucial in understanding the role of PLA2s in various biological processes, including inflammation and cell signaling.
Lipid Biochemistry Research
This compound is used in the research area of lipid biochemistry . It helps in understanding the roles of different lipids in health and disease.
Glycerophospholipids Research
1,2-bis(Heptanoylthio)glycerophosphocholine is used in the study of glycerophospholipids . Glycerophospholipids are a class of phospholipids that are a major component of all cell membranes.
Phospholipases Research
This compound is also used in the research of phospholipases . Phospholipases play a key role in cellular functions such as signal transduction and cell proliferation.
Mechanism of Action
Target of Action
The primary targets of 1,2-bis(Heptanoylthio)glycerophosphocholine are all phospholipase A2s (PLA2s), with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . PLA2s are a group of enzymes that hydrolyze the sn-2 fatty acid of glycerophospholipids .
Mode of Action
1,2-bis(Heptanoylthio)glycerophosphocholine interacts with PLA2s, resulting in the cleavage of the sn-2 fatty acid . This interaction generates a free thiol on the lysophospholipid .
Biochemical Pathways
The interaction of 1,2-bis(Heptanoylthio)glycerophosphocholine with PLA2s affects the lipid biochemistry pathway . The cleavage of the sn-2 fatty acid leads to the generation of a free thiol on the lysophospholipid . This process can be detected using chromogenic substrates such as DTNB (Ellman’s reagent) and DTP .
Pharmacokinetics
It is known that the compound is soluble in dmf, dmso, and ethanol , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of the action of 1,2-bis(Heptanoylthio)glycerophosphocholine is the generation of a free thiol on the lysophospholipid . This occurs due to the cleavage of the sn-2 fatty acid when the compound interacts with PLA2s .
Action Environment
It is known that the compound is stable for at least 2 years when stored at -20°c .
Safety and Hazards
properties
IUPAC Name |
[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIJRJGKBSELO-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44NO6PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20724579 | |
Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-bis(Heptanoylthio)glycerophosphocholine | |
CAS RN |
89019-63-6 | |
Record name | (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20724579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: The research paper mentions using 1,2-bis(heptanoylthio)glycerophosphocholine as a substrate to measure PLA2 activity. Why is this compound suitable for this purpose?
A1: While the paper doesn't delve into the specifics of 1,2-bis(heptanoylthio)glycerophosphocholine's structure-activity relationship, it highlights a key aspect: this compound serves as a chromogenic substrate for PLA2. [] This means that upon hydrolysis by PLA2, a detectable color change occurs. This color change allows researchers to easily quantify the enzyme's activity. This characteristic makes 1,2-bis(heptanoylthio)glycerophosphocholine a practical and efficient tool in PLA2 research.
Q2: How does the use of 1,2-bis(heptanoylthio)glycerophosphocholine compare to other methods for measuring PLA2 activity mentioned in the paper?
A2: The research paper emphasizes the limitations of traditional PLA2 assays that rely on radioactive or expensive chromogenic substrates. [] These methods can be cumbersome and impractical for large-scale studies. In contrast, the assay utilizing 1,2-bis(heptanoylthio)glycerophosphocholine offers a more streamlined and cost-effective alternative without compromising accuracy. This advantage makes it particularly suitable for analyzing a high volume of samples, as might be required in a clinical setting.
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